Cas no 2229261-61-2 (5-(azetidin-3-yloxy)-1-methyl-1H-imidazole)

5-(azetidin-3-yloxy)-1-methyl-1H-imidazole 化学的及び物理的性質
名前と識別子
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- 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole
- EN300-1762773
- 2229261-61-2
-
- インチ: 1S/C7H11N3O/c1-10-5-9-4-7(10)11-6-2-8-3-6/h4-6,8H,2-3H2,1H3
- InChIKey: GRDADMKVLYKXGH-UHFFFAOYSA-N
- SMILES: O(C1=CN=CN1C)C1CNC1
計算された属性
- 精确分子量: 153.090211983g/mol
- 同位素质量: 153.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 2
- 複雑さ: 138
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 39.1Ų
- XLogP3: -0.3
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1762773-2.5g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 2.5g |
$2576.0 | 2023-09-20 | ||
Enamine | EN300-1762773-10.0g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 10g |
$5652.0 | 2023-06-03 | ||
Enamine | EN300-1762773-5.0g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 5g |
$3812.0 | 2023-06-03 | ||
Enamine | EN300-1762773-0.05g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 0.05g |
$1104.0 | 2023-09-20 | ||
Enamine | EN300-1762773-1.0g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 1g |
$1315.0 | 2023-06-03 | ||
Enamine | EN300-1762773-1g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 1g |
$1315.0 | 2023-09-20 | ||
Enamine | EN300-1762773-0.25g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 0.25g |
$1209.0 | 2023-09-20 | ||
Enamine | EN300-1762773-0.1g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 0.1g |
$1157.0 | 2023-09-20 | ||
Enamine | EN300-1762773-0.5g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 0.5g |
$1262.0 | 2023-09-20 | ||
Enamine | EN300-1762773-10g |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole |
2229261-61-2 | 10g |
$5652.0 | 2023-09-20 |
5-(azetidin-3-yloxy)-1-methyl-1H-imidazole 関連文献
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Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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C. D. Andersson,S. H. Rondahl,M. M. Koza,B. Frick,F. Ekström,A. Linusson Phys. Chem. Chem. Phys., 2017,19, 25369-25379
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Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092
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David T. Carey,Francis S. Mair,Robin G. Pritchard,John E. Warren,Rebecca J. Woods Dalton Trans., 2003, 3792-3798
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
5-(azetidin-3-yloxy)-1-methyl-1H-imidazoleに関する追加情報
Comprehensive Overview of 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole (CAS No. 2229261-61-2)
The compound 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole (CAS No. 2229261-61-2) is a specialized heterocyclic molecule that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the azetidine and imidazole rings, make it a valuable scaffold for drug discovery and development. Researchers are particularly interested in its potential applications as a kinase inhibitor or GPCR modulator, which aligns with current trends in targeted therapy and precision medicine.
In recent years, the demand for novel small-molecule therapeutics has surged, driven by advancements in AI-driven drug design and high-throughput screening. The 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole structure offers versatility in medicinal chemistry, enabling modifications to enhance bioavailability and selectivity. This compound is often explored in the context of cancer immunotherapy and neurodegenerative diseases, addressing key challenges in modern healthcare.
From a synthetic perspective, the incorporation of the azetidine moiety into the imidazole core introduces steric and electronic effects that influence binding affinity. Computational studies, including molecular docking and QSAR modeling, have highlighted its potential interactions with enzyme active sites. These insights are critical for optimizing lead compounds in fragment-based drug discovery, a hot topic in pharmaceutical R&D.
The compound’s stability under physiological conditions is another area of interest. Researchers are investigating its metabolic pathways and PK/PD properties to ensure efficacy in vivo. Given the growing emphasis on green chemistry, synthetic routes for 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole are being refined to reduce waste and improve yield, aligning with sustainable development goals.
Beyond pharmaceuticals, this compound has potential applications in agrochemicals, particularly in the development of next-generation pesticides with lower environmental impact. Its mode of action may target specific plant enzymes, offering a safer alternative to traditional broad-spectrum agents. This aligns with global efforts to promote sustainable agriculture and food security.
In summary, 5-(azetidin-3-yloxy)-1-methyl-1H-imidazole (CAS No. 2229261-61-2) represents a promising candidate for multidisciplinary research. Its structural complexity and functional adaptability make it a focal point for innovations in drug discovery, materials science, and biotechnology. As the scientific community continues to explore its full potential, this compound is poised to play a pivotal role in addressing some of the most pressing challenges in health and sustainability.
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